molecular formula C13H11BCl2O3 B599267 (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid CAS No. 1256346-47-0

(5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid

Cat. No. B599267
CAS RN: 1256346-47-0
M. Wt: 296.938
InChI Key: WKVMHOHDMRUZMC-UHFFFAOYSA-N
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Description

“(5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid” is a type of boronic acid, which are highly valuable building blocks in organic synthesis . Boronic acids are known for their ability to form five-membered boronate esters with diols . This particular compound has not been specifically described in the literature, but it likely shares many properties with other boronic acids.


Chemical Reactions Analysis

Boronic acids are known for their ability to undergo Suzuki–Miyaura cross-coupling, a widely-used transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .


Physical And Chemical Properties Analysis

Boronic acids are generally stable, readily prepared, and environmentally benign . They are usually bench stable, easy to purify, and often commercially available . The specific physical and chemical properties of “(5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid” have not been described in the literature.

Scientific Research Applications

Organic Synthesis

(5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid: is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules, pharmaceuticals, and polymers.

Medicinal Chemistry

In medicinal chemistry, boronic acids are known for their role in the development of therapeutic agents . They are used to improve the pharmacokinetic properties of drugs, including bioavailability and toxicity profiles.

Material Science

Boronic acids contribute to material science by forming dynamic covalent bonds . These bonds are reversible and responsive to environmental changes, making them ideal for creating stimuli-responsive materials.

Environmental Science

In environmental science, boronic acids are utilized in sensing applications for detecting various analytes, including pollutants and toxins . They can act as molecular recognition elements in sensors due to their ability to form complexes with diols and Lewis bases.

Analytical Chemistry

Analytical chemistry benefits from boronic acids in the development of sensors and separation technologies . They are particularly useful in detecting sugars and other diol-containing compounds due to their selective binding properties.

Agriculture

While direct applications in agriculture are less common, boronic acids can be used to synthesize compounds that serve as pesticides or growth regulators . They may also be involved in the preparation of sensors for monitoring soil health and crop quality.

Sensor Technology

Boronic acids are integral to sensor technology, especially in the creation of fluorescent sensors for glucose monitoring and other bioanalytes . They are capable of detecting changes in analyte concentrations with high sensitivity and selectivity.

Supramolecular Chemistry

In supramolecular chemistry, (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid can be used to construct molecular assemblies and networks . These structures are essential for developing new materials with novel properties and functions.

Mechanism of Action

Target of Action

The primary target of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a type of organoboron reagent, which is widely used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a key method for forming carbon-carbon bonds, which are fundamental in organic chemistry and essential for creating complex organic molecules .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM cross-coupling reaction, the boronic acid compound acts as a nucleophile, donating a group to a transition metal catalyst, typically palladium . This process involves the transfer of an organic group from boron to palladium, forming a new carbon-metal bond .

Biochemical Pathways

The primary biochemical pathway affected by (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid is the SM cross-coupling reaction . This reaction is a key method for forming carbon-carbon bonds, which are fundamental in organic chemistry and essential for creating complex organic molecules . The compound’s role in this reaction contributes to the synthesis of a wide range of organic compounds .

Pharmacokinetics

This suggests that the compound’s bioavailability could be influenced by factors such as pH and the presence of water .

Result of Action

The primary result of the action of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid is the formation of carbon-carbon bonds . This is a fundamental process in organic chemistry, enabling the synthesis of a wide range of complex organic molecules . The compound’s role in the SM cross-coupling reaction contributes to the synthesis of these molecules .

Action Environment

The efficacy and stability of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid can be influenced by various environmental factors. For instance, the compound’s stability can be affected by the presence of water, as boronic esters are sensitive to hydrolysis . Additionally, the pH of the environment can significantly influence the rate of this hydrolysis, with the reaction being considerably accelerated at physiological pH . Therefore, these factors must be carefully considered when using this compound in biochemical applications .

Safety and Hazards

Boronic acids can be harmful if swallowed, inhaled, or in contact with skin . They may cause skin and eye irritation, and respiratory irritation . It is recommended to handle them in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

Boronic acids continue to be a subject of research due to their utility in various fields. Future directions may include the development of more efficient synthesis methods, the exploration of new reactions, and the design of boronic acid-based materials for various applications . The specific future directions for “(5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid” have not been described in the literature.

properties

IUPAC Name

(2,4-dichloro-5-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BCl2O3/c15-11-7-12(16)13(6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVMHOHDMRUZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)Cl)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681687
Record name [5-(Benzyloxy)-2,4-dichlorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid

CAS RN

1256346-47-0
Record name Boronic acid, B-[2,4-dichloro-5-(phenylmethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256346-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(Benzyloxy)-2,4-dichlorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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